N,N-Dimethyl-4-(trifluoromethylthio)aniline
Overview
Description
N,N-Dimethyl-4-(trifluoromethylthio)aniline is an organic compound with the molecular formula C9H10F3NS. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two methyl groups, and a trifluoromethylthio group is attached to the para position of the benzene ring. This compound is known for its unique chemical properties and is used in various scientific and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-4-(trifluoromethylthio)aniline typically involves the reaction of 4-(trifluoromethylthio)aniline with dimethyl sulfate or methyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-4-(trifluoromethylthio)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the trifluoromethylthio group to a thiol group using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dichloromethane.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted aniline derivatives.
Scientific Research Applications
N,N-Dimethyl-4-(trifluoromethylthio)aniline is used in several scientific research fields, including:
Chemistry: As a reagent for introducing trifluoromethylthio groups into organic molecules, which can enhance the chemical and physical properties of the target compounds.
Biology: In the study of enzyme inhibition and protein-ligand interactions due to its unique structural features.
Medicine: As a potential lead compound for the development of pharmaceuticals with improved bioavailability and metabolic stability.
Industry: In the production of agrochemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism by which N,N-Dimethyl-4-(trifluoromethylthio)aniline exerts its effects involves the interaction of the trifluoromethylthio group with molecular targets such as enzymes and receptors. The trifluoromethylthio group can enhance the lipophilicity and metabolic stability of the compound, allowing it to interact more effectively with biological membranes and proteins. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that contribute to its overall biological activity .
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethylthio)aniline: Lacks the dimethyl groups on the nitrogen.
N,N-Dimethyl-4-(trifluoromethyl)aniline: Contains a trifluoromethyl group instead of a trifluoromethylthio group.
N,N-Dimethyl-4-(methylthio)aniline: Contains a methylthio group instead of a trifluoromethylthio group.
Uniqueness
N,N-Dimethyl-4-(trifluoromethylthio)aniline is unique due to the presence of both the dimethylamino and trifluoromethylthio groups, which impart distinct chemical and physical properties. The trifluoromethylthio group enhances the compound’s lipophilicity and metabolic stability, making it a valuable reagent in synthetic chemistry and a potential lead compound in pharmaceutical research .
Properties
IUPAC Name |
N,N-dimethyl-4-(trifluoromethylsulfanyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NS/c1-13(2)7-3-5-8(6-4-7)14-9(10,11)12/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MDGKYHTVVJPJEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)SC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40613911 | |
Record name | N,N-Dimethyl-4-[(trifluoromethyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2677-71-6 | |
Record name | N,N-Dimethyl-4-[(trifluoromethyl)thio]benzenamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2677-71-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N,N-Dimethyl-4-[(trifluoromethyl)sulfanyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40613911 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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